molecular formula C19H19N3O4 B2661543 Methyl 2'-amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate CAS No. 939893-66-0

Methyl 2'-amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate

Cat. No.: B2661543
CAS No.: 939893-66-0
M. Wt: 353.378
InChI Key: DRANMVCCQSSJEB-UHFFFAOYSA-N
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Description

“Methyl 2’-amino-3’-cyano-6’-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate” is a complex organic compound. It is a derivative of cyanoacetamide, which is a class of compounds known for their role as precursors in heterocyclic synthesis . These compounds are extensively used as reactants where the carbonyl and the cyano functions are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Chemical Reactions Analysis

The chemical reactivity of cyanoacetamide derivatives, which this compound is a derivative of, is well-documented. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . Furthermore, the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Synthesis Techniques

A versatile method for synthesizing 2′-amino-1,2-dihydrospiro[(3H)-indole-3,4′-(4′H)-pyran]-2-ones has been developed, involving a three-component reaction of isatins, cyanoacetic acid derivatives, and α-methylenecarbonyl compounds. This reaction proceeds selectively to form spiro[(3H)-indole-3,4′-(4′H)-pyrans] (Mortikov et al., 2008). Similarly, sonochemistry in an organocatalytic domino reaction offers an expedient multicomponent access to structurally functionalized dihydropyrano[3,2-b]pyrans, spiro-pyrano[3,2-b]pyrans, and spiro-indenoquinoxaline-pyranopyrans under ambient conditions, highlighting the method's energy efficiency and sustainability (Borah et al., 2022).

Structural and Spectral Studies

Detailed studies on spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles] derivatives, focusing on their spectral and X-ray crystallographic behaviors, have provided insights into their molecular structures and potential applications (Sharma et al., 2016). Moreover, the synthesis of novel spiro pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine derivatives through a one-pot synthesis approach has been demonstrated, emphasizing the diversity of spiro-compounds that can be synthesized using similar core structures (Li et al., 2014).

Green Chemistry Approaches

Efforts to synthesize spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-3'-carboxylate derivatives using green chemistry principles, such as catalysis in water, highlight the move towards more sustainable and environmentally friendly chemical synthesis processes (Alizadeh & Moafi, 2015).

Properties

IUPAC Name

methyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-propylspiro[indole-3,4'-pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-4-9-22-14-8-6-5-7-12(14)19(18(22)24)13(10-20)16(21)26-11(2)15(19)17(23)25-3/h5-8H,4,9,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRANMVCCQSSJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C(=C(OC(=C3C(=O)OC)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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